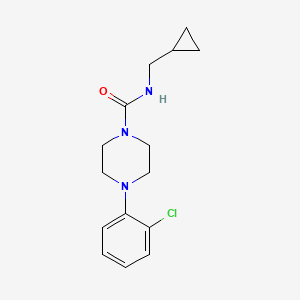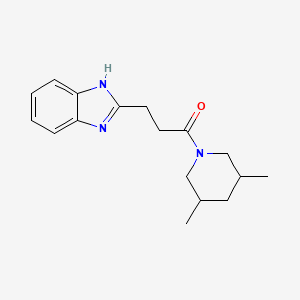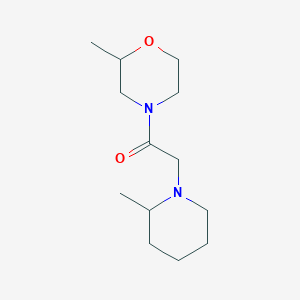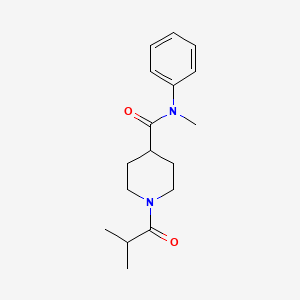
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of piperazines and has been found to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to have antinociceptive effects, which may be due to its ability to modulate the activity of the opioid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-characterized pharmacological profile, which makes it a useful tool for studying the activity of the dopamine and serotonin systems in the brain. However, this compound also has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetics, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide. One area of interest is its potential as a treatment for schizophrenia. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in treating this condition. Additionally, this compound may have potential as a tool for studying the role of the dopamine and serotonin systems in the brain in a variety of conditions. Further research is needed to fully explore these possibilities.
Métodos De Síntesis
The synthesis of 4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with cyclopropylmethylamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic effects. It has been found to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has also been found to have potential as a treatment for schizophrenia, as it can modulate the activity of the dopamine and serotonin systems in the brain.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(cyclopropylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15(20)17-11-12-5-6-12/h1-4,12H,5-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQFXIRGCRHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
